molecular formula C12H17NO2S B14583040 7-(3-Formyl-4-hydroxythiolan-2-YL)hept-5-enenitrile CAS No. 61546-48-3

7-(3-Formyl-4-hydroxythiolan-2-YL)hept-5-enenitrile

Cat. No.: B14583040
CAS No.: 61546-48-3
M. Wt: 239.34 g/mol
InChI Key: SWQDERXNTWUICW-UHFFFAOYSA-N
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Description

7-(3-Formyl-4-hydroxythiolan-2-YL)hept-5-enenitrile is a chemical compound characterized by its unique structure, which includes a thiolane ring, a formyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Formyl-4-hydroxythiolan-2-YL)hept-5-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiolane ring followed by the introduction of the formyl and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiolane ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

7-(3-Formyl-4-hydroxythiolan-2-YL)hept-5-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3-Formyl-4-hydroxythiolan-2-YL)hept-5-enenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    7-(3-Formyl-4-hydroxythiolan-2-YL)hept-5-enenitrile: Unique due to its specific functional groups and ring structure.

    5-Heptenenitrile, 7-(3-formyltetrahydro-4-hydroxy-2-thienyl)-: Similar structure but different ring system.

    Other thiolane derivatives: Varying functional groups and substituents.

Uniqueness: this compound stands out due to its combination of a thiolane ring, formyl group, and nitrile group, which confer unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and application.

Properties

CAS No.

61546-48-3

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

7-(3-formyl-4-hydroxythiolan-2-yl)hept-5-enenitrile

InChI

InChI=1S/C12H17NO2S/c13-7-5-3-1-2-4-6-12-10(8-14)11(15)9-16-12/h2,4,8,10-12,15H,1,3,5-6,9H2

InChI Key

SWQDERXNTWUICW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(S1)CC=CCCCC#N)C=O)O

Origin of Product

United States

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